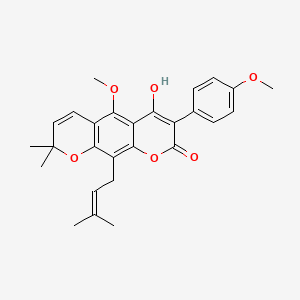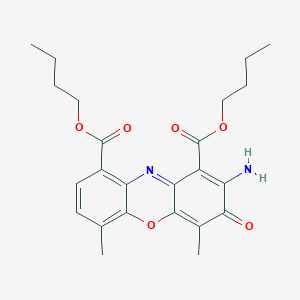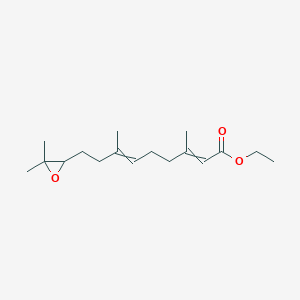
Ethyl 9-(3,3-dimethyloxiran-2-YL)-3,7-dimethylnona-2,6-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 9-(3,3-dimethyloxiran-2-YL)-3,7-dimethylnona-2,6-dienoate is a complex organic compound with a unique structure that includes an oxirane ring and multiple double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 9-(3,3-dimethyloxiran-2-YL)-3,7-dimethylnona-2,6-dienoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a Grignard reagent to introduce the ethyl group, followed by the formation of the oxirane ring through an epoxidation reaction. The reaction conditions often require a solvent such as dichloromethane and a catalyst like m-chloroperbenzoic acid (m-CPBA) to facilitate the epoxidation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for temperature and pressure control is common to maintain the optimal conditions for the synthesis.
化学反応の分析
Types of Reactions
Ethyl 9-(3,3-dimethyloxiran-2-YL)-3,7-dimethylnona-2,6-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxirane ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces diols.
科学的研究の応用
Ethyl 9-(3,3-dimethyloxiran-2-YL)-3,7-dimethylnona-2,6-dienoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 9-(3,3-dimethyloxiran-2-YL)-3,7-dimethylnona-2,6-dienoate involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The pathways involved may include the inhibition of enzymes or the disruption of cellular processes.
類似化合物との比較
Ethyl 9-(3,3-dimethyloxiran-2-YL)-3,7-dimethylnona-2,6-dienoate can be compared with other similar compounds such as:
9-(3,3-Dimethyloxiran-2-yl)-2,7-dimethylnona-2,6-dien-1-ol: This compound has a similar structure but differs in the functional groups attached to the oxirane ring.
(S)-9-(3,3-Dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dien-1-ol: This stereoisomer has different spatial arrangement of atoms, which can lead to different reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactions and applications.
特性
CAS番号 |
23292-47-9 |
|---|---|
分子式 |
C17H28O3 |
分子量 |
280.4 g/mol |
IUPAC名 |
ethyl 9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate |
InChI |
InChI=1S/C17H28O3/c1-6-19-16(18)12-14(3)9-7-8-13(2)10-11-15-17(4,5)20-15/h8,12,15H,6-7,9-11H2,1-5H3 |
InChIキー |
FEIHUAQVMJJDSB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=C(C)CCC=C(C)CCC1C(O1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate](/img/structure/B14713239.png)
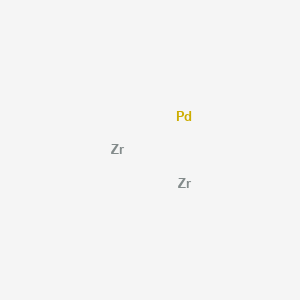
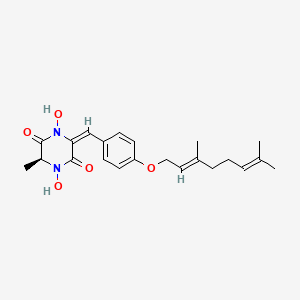

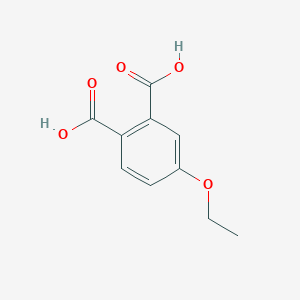
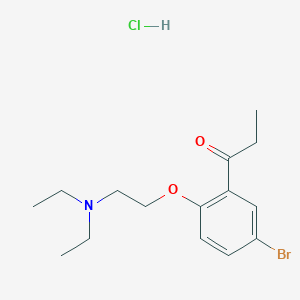
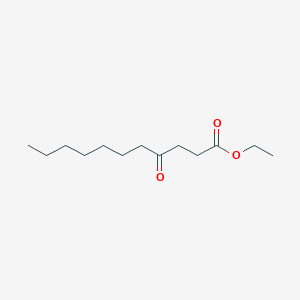
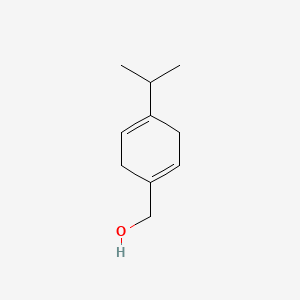
![(Ethane-1,2-diyl)bis[methyl(diphenyl)silane]](/img/structure/B14713281.png)



